Cas no 2567-85-3 (Benzenesulfonic acid,4-methyl-, 2-cyclooctylidenehydrazide)

2567-85-3 structure
Nome del prodotto:Benzenesulfonic acid,4-methyl-, 2-cyclooctylidenehydrazide
Benzenesulfonic acid,4-methyl-, 2-cyclooctylidenehydrazide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenesulfonic acid,4-methyl-, 2-cyclooctylidenehydrazide
- 4-[4,4-bis(3-tert-butyl-4-hydroxyphenyl)butan-2-yl]-2-tert-butylphenol
- 1,1,3-Tris(3-tert-butyl-4-hydroxyphenyl)butane
- AC1L3LV1
- AC1Q7A8T
- AR-1B4063
- CTK8D7587
- cyclooctanone (toluene-4-sulfonyl)
- cyclooctanone N-tosylhydrazone
- cyclooctanone p-toluenesulfonyl hydrazone
- cyclooctanone p-tolylsulfonylhydrazone
- cyclooctanone tosylhydrazone
- KST-1B2339
- N'-cyclooctylidene-4-methylbenzenesulfonohydrazide
- N-tosylcyclooctanylhydrazone
- Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris(2-(1,1-dimethylethyl)-
- Phenol, 4,4',4''-(1-methyl-1-propanyl-3-ylidene)tris[2-(1,1-dimethylethyl)-
- 2567-85-3
- DTXSID70275884
- SCHEMBL3181292
- 25211-93-2
- DTXSID10885289
- PARA-TOLUENESULFONIC ACID CYCLOOCTYLIDENEHYDRAZIDE
- Benzenesulfonic acid, 4-methyl-, 2-cyclooctylidenehydrazide
-
- Inchi: InChI=1S/C34H46O3/c1-21(22-11-14-29(35)26(18-22)32(2,3)4)17-25(23-12-15-30(36)27(19-23)33(5,6)7)24-13-16-31(37)28(20-24)34(8,9)10/h11-16,18-21,25,35-37H,17H2,1-10H3
- Chiave InChI: UISUNQPJOFOKPB-UHFFFAOYSA-N
- Sorrisi: OC1C=CC(C(CC(C2C=CC(O)=C(C(C)(C)C)C=2)C2C=CC(O)=C(C(C)(C)C)C=2)C)=CC=1C(C)(C)C
Proprietà calcolate
- Massa esatta: 294.14036
- Massa monoisotopica: 294.140199
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 3
- Complessità: 408
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 10.4
- Superficie polare topologica: 66.9
Proprietà sperimentali
- Densità: 1.19
- Punto di fusione: 140 °C
- Punto di ebollizione: 442.7°Cat760mmHg
- Punto di infiammabilità: 221.5°C
- Indice di rifrazione: 1.583
- PSA: 58.53
- LogP: 4.84530
- pka: 10.48±0.20(Predicted)
Benzenesulfonic acid,4-methyl-, 2-cyclooctylidenehydrazide Letteratura correlata
-
1. Book reviews
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
2567-85-3 (Benzenesulfonic acid,4-methyl-, 2-cyclooctylidenehydrazide) Prodotti correlati
- 119-42-6(2-Cyclohexylphenol)
- 79-74-3(2,5-Di-tert-amylhydroquinone)
- 89-72-5(2-Sec-Butylphenol)
- 120-95-6(2,4-bis(2-methylbutan-2-yl)phenol)
- 112247-07-1(C-UNDECYLCALIX[4]RESORCINARENE MONOHYDRATE)
- 903-19-5(2,5-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol)
- 2418710-50-4(3-iodo-5-(piperazin-1-yl)phenylmethanethiol)
- 2228763-57-1(1-(3-fluoropyridin-4-yl)-4-oxocyclohexane-1-carboxylic acid)
- 1025736-80-4(methyl 2-[3-oxo-1-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-yl]acetate)
- 566949-53-9(1-(1H-imidazol-2-yl)-2-(methylamino)ethan-1-ol)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
